molecular formula C17H17N5 B11028080 4-methyl-N-(4-methylpyrimidin-2-yl)-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-amine

4-methyl-N-(4-methylpyrimidin-2-yl)-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-amine

Cat. No.: B11028080
M. Wt: 291.35 g/mol
InChI Key: NBZUKDXZAPKNQA-UHFFFAOYSA-N
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Description

4-methyl-N-(4-methylpyrimidin-2-yl)-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-amine is a complex organic compound that belongs to the class of quinazolinamines This compound is characterized by its unique structure, which includes a quinazoline core fused with a cyclopentane ring and substituted with a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-methylpyrimidin-2-yl)-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.

    Introduction of the Cyclopentane Ring: The cyclopentane ring is introduced via a cyclization reaction involving a suitable precursor, such as a halogenated quinazoline derivative.

    Substitution with Pyrimidine Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced catalysts, and optimized reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-methylpyrimidin-2-yl)-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-methyl-N-(4-methylpyrimidin-2-yl)-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which can be useful in cancer treatment.

    Biological Research: The compound is used to study cell signaling pathways and molecular interactions.

    Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-methylpyrimidin-2-yl)-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known kinase inhibitor used in the treatment of chronic myeloid leukemia.

    Gefitinib: Another kinase inhibitor used in the treatment of non-small cell lung cancer.

    Erlotinib: Similar to gefitinib, used for the treatment of non-small cell lung cancer and pancreatic cancer.

Uniqueness

4-methyl-N-(4-methylpyrimidin-2-yl)-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-amine is unique due to its specific structural features, which confer distinct binding properties and selectivity towards certain kinases. This makes it a valuable compound for targeted cancer therapy research.

Properties

Molecular Formula

C17H17N5

Molecular Weight

291.35 g/mol

IUPAC Name

4-methyl-N-(4-methylpyrimidin-2-yl)-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-amine

InChI

InChI=1S/C17H17N5/c1-10-6-7-18-16(19-10)22-17-20-11(2)14-8-12-4-3-5-13(12)9-15(14)21-17/h6-9H,3-5H2,1-2H3,(H,18,19,20,21,22)

InChI Key

NBZUKDXZAPKNQA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NC2=NC(=C3C=C4CCCC4=CC3=N2)C

Origin of Product

United States

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